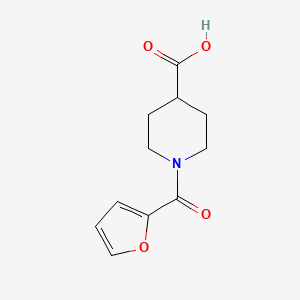
1-(furan-2-carbonyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is a compound that features a furan ring attached to a piperidine ring through a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-(2-Furoyl)-4-piperidinecarboxylic acid is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
The compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels, which can lead to enhanced neurotransmission.
Biochemical Pathways
The compound is involved in the cholinergic pathway, specifically in the breakdown of acetylcholine. By inhibiting butyrylcholinesterase, it affects the metabolism of acetylcholine
Pharmacokinetics
Its metabolism might involve oxidation and reduction reactions .
Result of Action
The inhibition of butyrylcholinesterase by 1-(2-Furoyl)-4-piperidinecarboxylic acid leads to an increase in acetylcholine levels. This can result in enhanced neurotransmission, potentially affecting various physiological processes such as muscle movement and memory .
Action Environment
The action, efficacy, and stability of 1-(2-Furoyl)-4-piperidinecarboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can impact its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid typically involves the reaction of 2-furoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan ring and the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts for the selective oxidation of furfural to 2-furoic acid, followed by coupling with piperidine, is also being explored as a green and sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 1-(2-furyl)-4-piperidinemethanol.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)piperidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly butyrylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Comparison with Similar Compounds
2-Furoic acid: Shares the furan ring but lacks the piperidine moiety.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Furfuryl alcohol: Contains a hydroxymethyl group attached to the furan ring.
Uniqueness: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid is unique due to the presence of both the furan ring and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOZMNUCDKQIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














